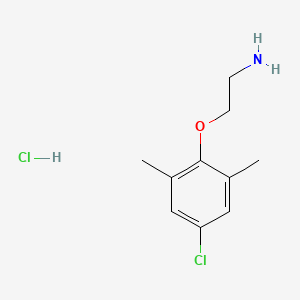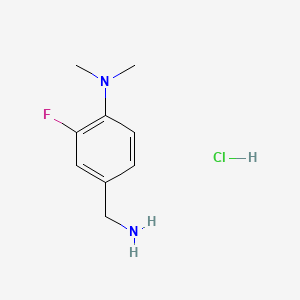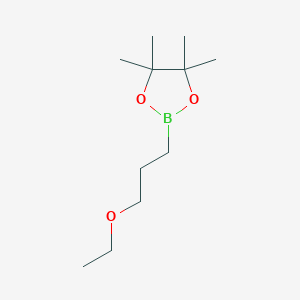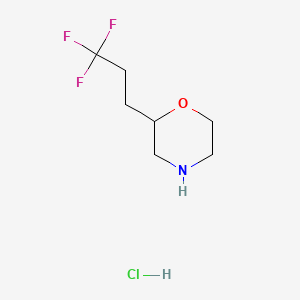![molecular formula C15H27N3 B13458815 (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine: is a compound that belongs to the class of diamines. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of surfactants, pharmaceuticals, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon and a solvent like ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and nitroso compounds.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and amides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including surfactants and polymers .
Biology: In biological research, (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands .
Industry: In the industrial sector, the compound is used in the production of surfactants, which are essential components in detergents, emulsifiers, and foaming agents .
Mecanismo De Acción
The mechanism of action of (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of both primary and tertiary amine groups allows it to form stable complexes with metal ions and other molecules, enhancing its reactivity and specificity .
Comparación Con Compuestos Similares
Dimethylaminopropylamine: A simpler diamine with similar reactivity but lacking the benzyl group.
N,N-Dimethyl-1,3-propanediamine: Another diamine with similar properties but different structural features.
Uniqueness: The presence of the benzyl group in (3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine enhances its lipophilicity and ability to interact with hydrophobic environments, making it more versatile in various applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C15H27N3 |
|---|---|
Peso molecular |
249.39 g/mol |
Nombre IUPAC |
N'-benzyl-N'-[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C15H27N3/c1-17(2)11-7-13-18(12-6-10-16)14-15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-14,16H2,1-2H3 |
Clave InChI |
OOUJXWPJRQNZPA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(CCCN)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)

amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)

![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)



![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)

